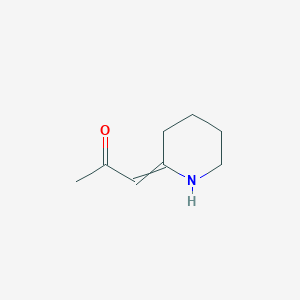
2-(Acetylmethylene)tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(2-piperidinylidene)-(9ci) is a chemical compound with the molecular formula C8H13NO It is a derivative of acetone and piperidine, featuring a piperidinylidene group attached to the acetone backbone
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing 2-Propanone, 1-(2-piperidinylidene)-(9ci) involves the condensation of acetone with piperidine under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the piperidinylidene group.
Cyclization Reaction: Another approach involves the cyclization of a suitable precursor, such as 1-(2-bromoethyl)-2-propanone, with piperidine. This reaction can be carried out in the presence of a base like potassium carbonate to promote the cyclization process.
Industrial Production Methods: Industrial production of 2-Propanone, 1-(2-piperidinylidene)-(9ci) may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the efficient production of the compound.
Types of Reactions:
Oxidation: 2-Propanone, 1-(2-piperidinylidene)-(9ci) can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the piperidinylidene group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, oxides.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propanone, 1-(2-piperidinylidene)-(9ci) has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2-piperidinylidene)-(9ci) involves its interaction with molecular targets such as enzymes or receptors. The piperidinylidene group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Propanone, 1-(1-methyl-2-piperidinylidene)-: This compound has a similar structure but features a methyl group on the piperidinylidene ring.
2-Propanone, 1-(2-pyrrolidinylidene)-: This compound has a pyrrolidinylidene group instead of a piperidinylidene group.
Uniqueness: 2-Propanone, 1-(2-piperidinylidene)-(9ci) is unique due to its specific piperidinylidene substitution, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-piperidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C8H13NO/c1-7(10)6-8-4-2-3-5-9-8/h6,9H,2-5H2,1H3 |
InChI Key |
GQTROZSIASULKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


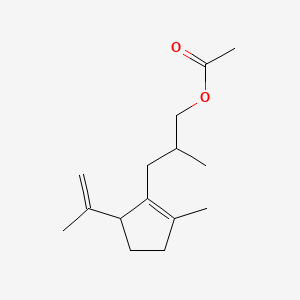
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)

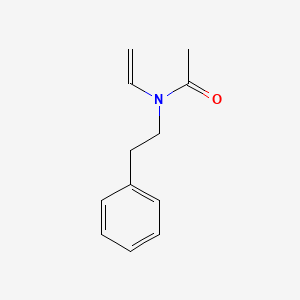
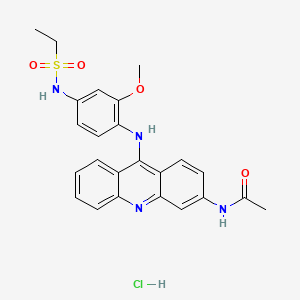

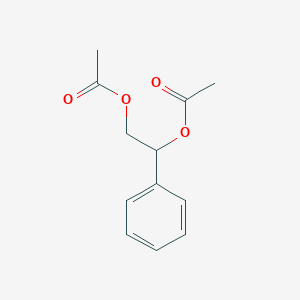
![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)

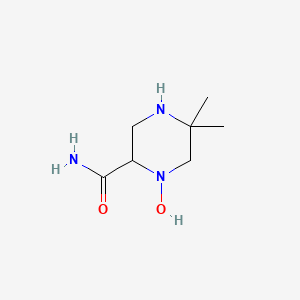
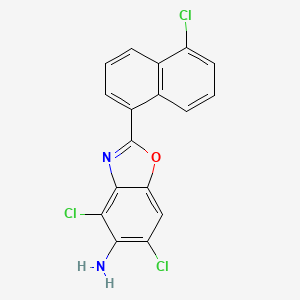
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
